molecular formula C16H13FN2O2S B13364569 4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide

4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B13364569
M. Wt: 316.4 g/mol
InChI Key: AILLVCLFEVUJMZ-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide is a chemical compound with the molecular formula C15H11FN2O2S. It is a derivative of benzenesulfonamide, featuring a quinoline moiety and a fluorine atom at the 4th position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. This dual interaction can lead to the inhibition of enzyme activity or disruption of protein-DNA interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(3-quinolinyl)benzenesulfonamide
  • 3-fluoro-4-methylphenylboronic acid
  • 4-hydroxy-2-quinolones

Uniqueness

4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide is unique due to the presence of both a fluorine atom and a quinoline moiety, which confer specific electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H13FN2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

4-fluoro-3-methyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C16H13FN2O2S/c1-11-8-14(6-7-15(11)17)22(20,21)19-13-9-12-4-2-3-5-16(12)18-10-13/h2-10,19H,1H3

InChI Key

AILLVCLFEVUJMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)F

Origin of Product

United States

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